molecular formula C11H12O3 B8571629 4-(benzyloxy)dihydrofuran-2(3H)-one

4-(benzyloxy)dihydrofuran-2(3H)-one

Cat. No.: B8571629
M. Wt: 192.21 g/mol
InChI Key: BXCNEWJZGSAVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzyloxy)dihydrofuran-2(3H)-one is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

4-phenylmethoxyoxolan-2-one

InChI

InChI=1S/C11H12O3/c12-11-6-10(8-14-11)13-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

BXCNEWJZGSAVED-UHFFFAOYSA-N

Canonical SMILES

C1C(COC1=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-hydroxydihydrofuran-2(3H)-one (25 g, 245 mmol) and benzyl 2,2,2-trichloroacetimidate (68.6 mL, 367 mmol) in CH2Cl2 (500 mL) and cyclohexane (500 mL) at 0° C. was added, dropwise, trifluoromethanesulfonic acid (2.175 mL, 24.49 mmol) over 10 min. The reaction mixture was stirred for 2 h at 0° C. and 48 h at room temperature. After this, it was diluted with hexanes (0.75 L), filtered and the filtrate washed with sat. aq. NaHCO3 (150 mL), dried (Na2SO4), filtered and concentrated. The resulting yellow oil was purified by flash column chromatography on silica gel column using 5-40% ethyl acetate/hexane (5% increment for every liter) to afford 4-(benzyloxy)dihydrofuran-2(3H)-one (35.52 g, 185 mmol, 75% yield) as a clear yellow oil. 1H NMR (500 MHz, CDCl3) δ: 7.34-7.39 (2 H, m), 7.29-7.34 (3 H, m), 4.53 (1 H, d, JAB=11.9 Hz), 4.52 (1 H, d, JAB=11.90 Hz), 4.34-4.41 (3 H, m), 2.64-2.68 (2 H, m).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
68.6 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2.175 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0.75 L
Type
solvent
Reaction Step Three

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